Dioleoylphosphatidyl-ddc

Übersicht

Beschreibung

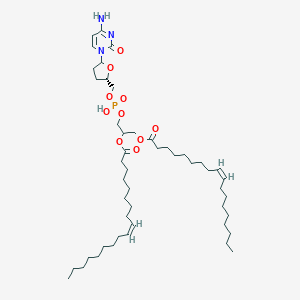

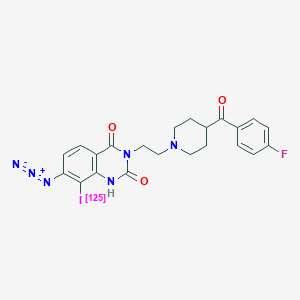

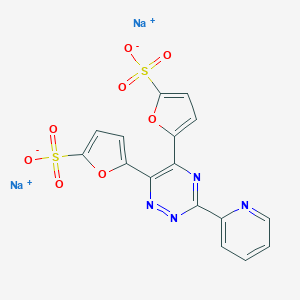

Dioleoylphosphatidyl-ddC (DOP-ddC) is a phospholipid prodrug synthesized to enhance drug targeting to the lymphoid tissue reservoirs of HIV infection . It forms lipid bilayers and is readily incorporated into liposomes . The anti-HIV activity of DOP-ddC was found to be similar to that of ddC in HIV type 1-infected HT4-6C cells .

Synthesis Analysis

The synthesis of DOP-ddC was addressed in a study where it was created along with dipalmitoylphosphatidyl-3’-azido-3’-deoxythymidine (DPP-AZT), both of which are phospholipid prodrugs . These prodrugs form lipid bilayers and are easily incorporated into liposomes .Wissenschaftliche Forschungsanwendungen

Antiviral Activity in Hepatitis B Treatment : Dioleoylphosphatidyl-ddc (DOP-ddC) has been investigated for its antiviral properties, particularly in the treatment of Hepatitis B. It acts as a prodrug of dideoxycytidine (ddC) and shows promise due to its reduced toxicity and enhanced drug delivery to the liver, lymph nodes, and spleen, which are crucial sites for Hepatitis B replication (Hostetler et al., 1994).

Gene Therapy Applications : The compound has been studied for its role in gene therapy, especially in the context of enhancing gene transfer to cells. For example, in ovarian cancer cells, DOP-ddC showed effective delivery of the p53 gene, which is crucial for inducing apoptosis and inhibiting tumor growth (Kim et al., 2003).

Liposomal Drug Delivery : DOP-ddC has been used in liposomal formulations for delivering antiretroviral agents directly into the cerebrospinal fluid. This approach is particularly valuable for drugs that do not easily cross the blood-brain barrier, offering potential benefits for treating neurological complications associated with HIV (Kim et al., 1990).

Structural Studies in Lipid/DNA Complexes : DOP-ddC has been involved in structural studies of lipid/DNA complexes, which are crucial for understanding gene delivery mechanisms. These studies contribute to the optimization of nonviral gene therapy methods (Caracciolo et al., 2003).

HIV Treatment Strategies : Research has also explored using DOP-ddC in HIV treatment. It has been studied for its ability to target lymphoid tissues, an important reservoir of HIV infection, potentially offering a new approach to antiretroviral nucleoside treatment for AIDS (Hostetler et al., 1994).

Wirkmechanismus

The mechanism of action of DOP-ddC is likely related to its role as a prodrug of ddC. As such, it would be expected to release ddC within the body. ddC is an antiviral drug used in the treatment of HIV, and it works by inhibiting the reverse transcriptase enzyme, thereby preventing the virus from replicating .

Zukünftige Richtungen

The use of phospholipid prodrugs like DOP-ddC represents an interesting approach to antiviral treatment, particularly in the context of diseases like HIV where drug delivery to specific tissues can be challenging . Future research may focus on optimizing the synthesis and delivery of these prodrugs, as well as expanding their use to other antiviral drugs .

Eigenschaften

IUPAC Name |

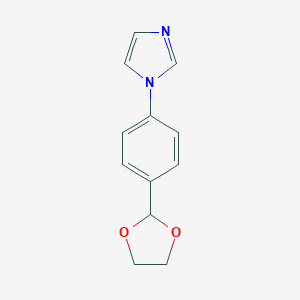

[3-[[(2S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H84N3O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(52)57-39-43(61-47(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-59-62(55,56)58-40-42-35-36-45(60-42)51-38-37-44(49)50-48(51)54/h17-20,37-38,42-43,45H,3-16,21-36,39-41H2,1-2H3,(H,55,56)(H2,49,50,54)/b19-17-,20-18-/t42-,43?,45?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWMPROSVIHQFQ-XVSOQNEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H]1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H84N3O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dioleoylphosphatidyl-ddc | |

CAS RN |

147556-77-2 | |

| Record name | 1,2-Dioleoyl-glycero-3-phospho-5'-(2',3')-dideoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147556772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)

![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)